Cas no 3555-11-1 (Benzene,1,2,3,4,5-pentabromo-6-(2-propen-1-yloxy)-)
3555-11-1 structure
Product Name:Benzene,1,2,3,4,5-pentabromo-6-(2-propen-1-yloxy)-
Numero CAS:3555-11-1
MF:C9H5Br5O
MW:528.655399084091
CID:309552
PubChem ID:19084
Update Time:2025-04-19
Benzene,1,2,3,4,5-pentabromo-6-(2-propen-1-yloxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,2,3,4,5-pentabromo-6-(2-propen-1-yloxy)-
- 1-Pentabromophenoxy-2-propene
- 2.3.4.5.6-Pentabrom-1-allyloxy-benzol
- 3-(Pentabrom-phenoxy)-propen-(1)
- Allyloxypentabromobenzene
- allyl-pentabromophenyl ether
- Allylpentabromophenylether
- Allyl-pentabromphenyl-aether
- Benzene, pentabromo(2-propenyloxy)-
- EINECS 222-610-8
- ETHER, ALLYL PENTABROMOPHENYL
- Flammex 5AE
- Pentabromo(2-propenyloxy)benzene
- Pentabromophenylallylether
- 3-06-00-00768 (Beilstein Handbook Reference)
- DTXSID5063071
- 1,2,3,4,5-pentabromo-6-prop-2-enoxybenzene
- 381IAR73BG
- Pentabromophenol allyl ether
- (ALLYLOXY)PENTABROMOBENZENE
- Benzene, 1,2,3,4,5-pentabromo-6-(2-propen-1-yloxy)-
- pentabromophenyl allyl ether
- 3555-11-1
- AKOS024429944
- NS00007667
- BRN 3338650
- SCHEMBL285173
- Allyl pentabromophenyl ether
- UNII-381IAR73BG
- Q27256723
-
- Inchi: 1S/C9H5Br5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2
- Chiave InChI: VCNJVIWFSMCZPE-UHFFFAOYSA-N
- Sorrisi: BrC1C(=C(C(=C(C=1OCC=C)Br)Br)Br)Br
Proprietà calcolate
- Massa esatta: 523.62555
- Massa monoisotopica: 523.625728
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 209
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.2
- XLogP3: 6
Proprietà sperimentali
- Densità: 2.5128 (rough estimate)
- Punto di ebollizione: 420.4°Cat760mmHg
- Punto di infiammabilità: 173.9°C
- Indice di rifrazione: 1.5000 (estimate)
- PSA: 9.23
- LogP: 6.06390
Benzene,1,2,3,4,5-pentabromo-6-(2-propen-1-yloxy)- Letteratura correlata
-
Da Chen,Robert J. Letcher,Pamela Martin J. Environ. Monit. 2012 14 2870
3555-11-1 (Benzene,1,2,3,4,5-pentabromo-6-(2-propen-1-yloxy)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti